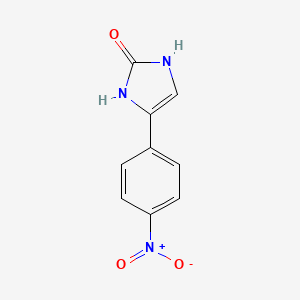

4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

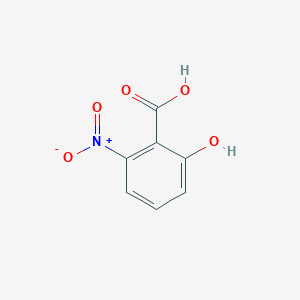

4-Nitrophenol, a compound structurally similar to “4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one”, is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring .

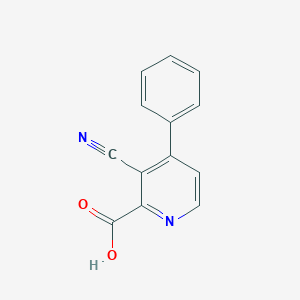

Synthesis Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . Various nanostructured materials have been synthesized and used as catalysts for the reduction of nitrophenol in the presence of reducing agents .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) by various nanostructured materials has been selected as a model benchmark reaction to explore the catalytic activity . The properties of active nanomaterials are directly connected with parameters of these model reduction reactions .Wissenschaftliche Forschungsanwendungen

Use in Radiofluorination of Biomolecules

This compound is used in the preparation of 4-nitrophenyl (PNP) activated esters for indirect radiofluorination of biomolecules . The use of PNP activated esters allows for the rapid preparation of 18 F-labelled acylation synthons in one step . This method is particularly useful for molecular imaging techniques like Positron Emission Tomography (PET), which often require the use of short-lived radionuclides .

Precursor in Medicinal Chemistry

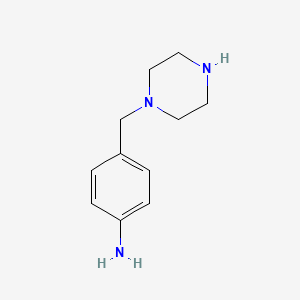

The compound serves as a precursor for the corresponding 4-thiomorpholinoaniline , which is a useful building block in medicinal chemistry . After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .

Use in Antidiabetic Drugs

The compound has been used in the field of antidiabetic drugs . The thiomorpholine group in the compound can serve as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity .

Use in Antimigraine Drugs

The compound has also been used in the development of antimigraine drugs . The thiomorpholine group in the compound can serve as a replacement of the morpholine group, which can be beneficial in drug development .

Use in Kinase Inhibitors

The compound has been used in the development of kinase inhibitors . The thiomorpholine group in the compound can serve as a replacement of the morpholine group, which can be beneficial in drug development .

Use in Reverse Transcriptase Inhibitors

The compound has been used in the development of reverse transcriptase inhibitors . The thiomorpholine group in the compound can serve as a replacement of the morpholine group, which can be beneficial in drug development .

Use in Antibiotics

The compound has been used in the development of antibiotics . The thiomorpholine group in the compound can serve as a replacement of the morpholine group, which can be beneficial in drug development .

Use in Antifungal and Antimycobacterial Agents

The compound has been used in the development of antifungal and antimycobacterial agents . The thiomorpholine group in the compound can serve as a replacement of the morpholine group, which can be beneficial in drug development .

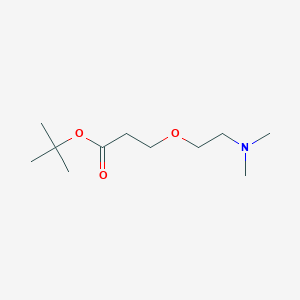

Safety and Hazards

The safety data sheet for 4-nitrophenol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air, is toxic if swallowed, may cause damage to organs through prolonged or repeated exposure, is harmful in contact with skin or if inhaled .

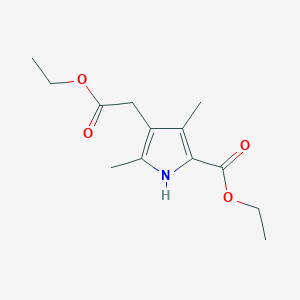

Zukünftige Richtungen

The field of nanotechnology, which includes the study and application of nanostructured materials in reactions involving compounds like 4-nitrophenol, is expanding rapidly . Future research will likely continue to explore the unique properties of nano-materials and their applications in various fields .

Eigenschaften

IUPAC Name |

4-(4-nitrophenyl)-1,3-dihydroimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c13-9-10-5-8(11-9)6-1-3-7(4-2-6)12(14)15/h1-5H,(H2,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQMNSSQLHWDLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569261 |

Source

|

| Record name | 4-(4-Nitrophenyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one | |

CAS RN |

96139-73-0 |

Source

|

| Record name | 4-(4-Nitrophenyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316649.png)

![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)